molecular formula C24H26N6O3S B6532341 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 1019099-20-7

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6532341
CAS No.: 1019099-20-7
M. Wt: 478.6 g/mol
InChI Key: BCRHTUZEBVXLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and linked via an amino group to a para-substituted phenyl ring. The sulfonamide group is further modified with methoxy and methyl substituents on the benzene ring.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3S/c1-15-13-22(16(2)12-21(15)33-5)34(31,32)29-20-8-6-19(7-9-20)25-23-10-11-24(27-26-23)30-18(4)14-17(3)28-30/h6-14,29H,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRHTUZEBVXLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of F2321-0203 are currently unknown. The compound is a derivative of the pyrazolylpyridazine class, which is known to have a wide spectrum of biological activity.

Biochemical Pathways

Pyrazolylpyridazine derivatives have been shown to stimulate plant growth, suggesting that they may interact with biochemical pathways related to growth and development.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyridazine core distinguishes it from pyridine () or pyrazolo-pyrimidine () analogs. Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to pyridine derivatives .
  • The 3,5-dimethylpyrazole group is a common feature in and , but its positioning on pyridazine (target) versus pyridine () alters steric and electronic properties.
  • The 4-methoxy-2,5-dimethylbenzene sulfonamide in the target compound contrasts with chlorophenylcarbamoyl () or cyanocarbamimidothioate () groups, suggesting divergent solubility and target affinity.

Physicochemical Properties

Property Target Compound Compound 27 () Compound 22 () Example 53 ()
Molecular Weight ~460 g/mol (est.) 506.04 g/mol 451.56 g/mol 589.1 g/mol
Melting Point Not reported 138–142°C 119–123°C 175–178°C
Solubility Moderate (polar groups) Low (chloroaryl) Low (thiourea) Very low (fluorinated)
Key IR Absorptions SO₂ (1164 cm⁻¹) SO₂ (1164 cm⁻¹) C≡N (2200 cm⁻¹) C=O (1726 cm⁻¹)

Analysis :

  • The target’s methoxy and methyl groups may improve solubility compared to ’s chlorophenyl group.
  • Melting points correlate with molecular symmetry and intermolecular forces; the target’s lack of rigid fluorinated groups (cf. ) may result in a lower melting point.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.